molecular formula C10H13ClN2O2S B2972347 2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 544657-74-1

2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B2972347
CAS No.: 544657-74-1
M. Wt: 260.74
InChI Key: ZFRLIKGRVLJSQK-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide is a thiophene-based heterocyclic compound featuring a chloroacetylated amino group at position 2, an ethyl substituent at position 4, a methyl group at position 5, and a carboxamide moiety at position 3 of the thiophene ring. Its molecular formula is C₁₁H₁₄ClN₂O₂S, with a molecular weight of 289.76 g/mol.

The chloroacetyl group confers electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions, while the carboxamide group enhances solubility and hydrogen-bonding capacity, critical for biological interactions. Its synthesis typically involves alkylation of thiophene precursors with chloroacetamide derivatives under basic conditions, as reported in analogous protocols for structurally related compounds .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c1-3-6-5(2)16-10(8(6)9(12)15)13-7(14)4-11/h3-4H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRLIKGRVLJSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12ClN2O2S
  • Molecular Weight : 248.73 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • In vitro Studies :
    • A study demonstrated that thiophene carboxamide derivatives exhibited significant cytotoxicity against Hep3B cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The most active compounds in this series had IC50 values below 12 µM, suggesting a strong potential for further development as anticancer agents .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects involves interaction with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4). These interactions lead to disruption in microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications to the thiophene ring and substituents significantly influence biological activity. For instance, the presence of halogens and specific functional groups can enhance cytotoxicity . The incorporation of chloroacetyl groups has been associated with improved binding affinity to target proteins involved in cancer cell proliferation .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2bHep3B5.46Microtubule Disruption
2eHep3B12.58Microtubule Disruption
JCI-20679VariousVariesMitochondrial Complex I Inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide, a comparison with structurally analogous thiophene derivatives is essential. Key compounds include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Thiophene Positions) Key Functional Groups CAS Number Molecular Weight (g/mol)
This compound C₁₁H₁₄ClN₂O₂S 4-Ethyl, 5-Methyl Chloroacetyl, Carboxamide 551910-09-9* 289.76
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate C₁₂H₁₆ClNO₃S 4-Ethyl, 5-Methyl Chloroacetyl, Ethyl Ester 1955531-45-9 289.78
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate C₁₁H₁₄ClNO₃S 4-Ethyl, 5-Methyl Chloroacetyl, Methyl Ester 189076-97-9 275.75
Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate C₁₁H₁₃ClN₂O₄S 4-Methyl, 5-Aminocarbonyl Chloroacetyl, Ethyl Ester, Carboxamide 551910-09-9 304.75

Notes:

  • The carboxamide derivative (target compound) exhibits enhanced polarity and hydrogen-bonding capacity compared to its ester analogues (rows 2–3), which may improve bioavailability in drug design .
  • Substitution at position 5 (methyl vs.
  • Ethyl and methyl esters (rows 2–3) serve as precursors for carboxamide derivatives via hydrolysis or aminolysis, highlighting their utility in multistep syntheses .

Research Findings and Challenges

  • Structural Analysis : X-ray crystallography studies using programs like SHELXL have resolved the conformation of similar thiophene derivatives, confirming the planar geometry of the thiophene ring and the spatial orientation of substituents .
  • Stability Issues : The chloroacetyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating careful handling during synthesis .
  • SAR Insights: Substitution at position 5 (e.g., methyl vs. aminocarbonyl) profoundly impacts bioactivity, underscoring the importance of structure-activity relationship (SAR) studies in optimizing these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide?

  • Methodology : The compound can be synthesized via alkylation or acylation reactions. A common approach involves reacting a thiophene-3-carboxamide precursor with chloroacetyl chloride under Schotten-Baumann conditions (amide bond formation). For example, potassium carbonate in DMF facilitates the substitution of the chloroacetyl group onto the amino-thiophene scaffold . Solvent-free microwave-assisted methods are also viable for improving reaction efficiency and reducing byproducts .

Q. How can the purity and structural identity of this compound be verified?

  • Methodology : Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., ethyl, methyl, chloroacetyl groups) through characteristic chemical shifts and splitting patterns.
  • HPLC : Assess purity (>95% recommended) using a C18 column with UV detection (λ = 254 nm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₃ClN₂O₂S) .

Q. What crystallographic methods are suitable for determining its molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in a solvent like ethanol or DCM. Refine the structure using SHELXL (for small molecules) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELXTL software (Bruker AXS) is widely used for data processing .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting anomalies) be resolved?

  • Methodology :

  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in the chloroacetyl group).
  • 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and confirm through-space correlations.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What strategies optimize the yield of the chloroacetylation step?

  • Methodology :

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of chloroacetyl chloride to the amino-thiophene precursor to minimize side reactions.
  • Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining >80% yield .

Q. How does the compound’s lipophilicity impact its biological activity, and how is this measured?

  • Methodology :

  • HPLC-Derived logP : Use a reverse-phase C18 column with isocratic elution (methanol/water) to calculate the capacity factor (k), then convert to logP .
  • Shake-Flask Method : Partition the compound between octanol and water, followed by UV quantification.
  • In Silico Prediction : Tools like MarvinSketch or ACD/Labs estimate logP for preliminary screening .

Q. What are the challenges in resolving crystallographic disorder in the ethyl/methyl groups?

  • Methodology :

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) for sharper diffraction patterns.
  • Twinning Refinement : Use SHELXL’s TWIN command to model overlapping lattices.
  • Occupancy Refinement : Assign partial occupancies to disordered atoms and validate via residual electron density maps .

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